molecular formula C20H19IN2O3 B15042448 Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15042448
M. Wt: 462.3 g/mol
InChI Key: XTTSPYMNJGQAPB-UHFFFAOYSA-N
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Description

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes an iodophenyl group, a tetrahydropyrimidine ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of iodophenethylamines with phenylacetaldehydes to form aminonitriles, which are then treated with i-propyl magnesium chloride to undergo a Bruylants reaction . The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes using continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in large quantities while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the tetrahydropyrimidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-iodophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H19IN2O3

Molecular Weight

462.3 g/mol

IUPAC Name

benzyl 6-(2-iodophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C20H19IN2O3/c1-13-17(19(24)26-12-14-8-4-3-5-9-14)18(22-20(25)23(13)2)15-10-6-7-11-16(15)21/h3-11,18H,12H2,1-2H3,(H,22,25)

InChI Key

XTTSPYMNJGQAPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2I)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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